5-Fluoro-2-hydroxypyrimidine

Overview

Description

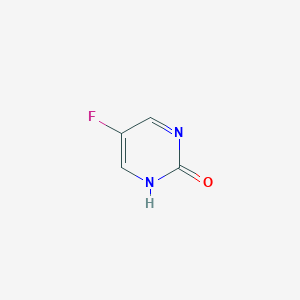

5-Fluoro-2-hydroxypyrimidine (CAS: 2022-78-8) is a fluorinated pyrimidine derivative with a hydroxyl group at position 2 and a fluorine atom at position 5. Its molecular formula is C₄H₃FN₂O, and its molecular weight is 114.08 g/mol (calculated). Structurally, it differs from 5-fluorouracil (5-FU), a well-known chemotherapeutic agent, by lacking the 4-hydroxyl group (5-FU: 5-fluoro-2,4-dihydroxypyrimidine) . This absence may influence its metabolic pathways, bioavailability, and biological activity.

Preparation Methods

Stepwise Laboratory Synthesis of 5-Fluoro-2-hydroxypyrimidine

The synthesis of this compound is achieved through a sequential three-step process, as detailed in the patent CN103923019A. This method emphasizes operational simplicity, cost-effectiveness, and high product purity compared to traditional routes .

Chlorination Reaction: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine

The initial step involves the chlorination of 2-methoxy-5-fluorouracil using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMA) as a catalyst. Key parameters include:

-

Reagents :

-

2-Methoxy-5-fluorouracil (600.0 g)

-

N,N-Dimethylaniline (352.92 g)

-

Phosphorus oxychloride (382.49 g)

-

Solvent: Toluene (1 L)

-

-

Conditions :

-

Temperature: 30°C during POCl₃ addition, followed by 70°C for 2 hours.

-

Workup: Neutralization with 20% HCl, extraction with toluene, and drying.

-

This step yields 574 g of 2-methoxy-4-chloro-5-fluoropyrimidine with a purity exceeding 98% .

Ammoniation Reaction: Production of 2-Methoxy-4-amino-5-fluoropyrimidine

The chlorinated intermediate undergoes ammoniation using aqueous ammonia:

-

Reagents :

-

2-Methoxy-4-chloro-5-fluoropyrimidine (370 g)

-

Ammonia solution (24%, 600 mL)

-

-

Conditions :

-

Temperature: 50°C for 5–6 hours.

-

Workup: Cooling, filtration, and washing with water.

-

This step produces 290 g of 2-methoxy-4-amino-5-fluoropyrimidine with minimal byproduct formation .

Hydrolysis Reaction: Final Conversion to this compound

The methoxy group is cleaved via acid hydrolysis:

-

Reagents :

-

2-Methoxy-4-amino-5-fluoropyrimidine (290 g)

-

Hydrochloric acid (20%, 0.5 L)

-

-

Conditions :

-

Temperature: 90–95°C for 2 hours.

-

Workup: pH adjustment to 7–8 using ammonia, crystallization, and activated carbon decolorization.

-

The final product, This compound , is obtained as a white solid with >99% purity .

Reaction Mechanisms and Pathways

Chlorination Mechanism

Phosphorus oxychloride acts as both a chlorinating agent and Lewis acid, facilitating electrophilic substitution at the 4-position of the pyrimidine ring. DMA enhances reactivity by stabilizing intermediates through coordination :

3 \xrightarrow{\text{DMA}} \text{2-Methoxy-4-chloro-5-fluoropyrimidine} + \text{H}3\text{PO}_4

Ammoniation Mechanism

Ammonia displaces the chlorine atom via nucleophilic aromatic substitution (SNAr), favored by the electron-withdrawing fluorine and methoxy groups:

Hydrolysis Mechanism

Acidic conditions protonate the methoxy group, enabling hydrolysis to the hydroxyl derivative:

3\text{OH} + \text{NH}4\text{Cl}

Optimization of Reaction Conditions

Chlorination Step

-

Solvent Selection : Toluene outperforms ethyl acetate and dichloromethane due to higher boiling point and better solubility of intermediates.

-

Catalyst Ratio : A 1:1 molar ratio of 2-methoxy-5-fluorouracil to DMA minimizes side reactions.

-

Temperature Control : Maintaining 70°C prevents over-chlorination and ensures complete conversion .

Hydrolysis Step

-

Acid Strength : 20% HCl optimizes protonation without degrading the pyrimidine ring.

-

Decolorization : Activated carbon removes impurities, enhancing product whiteness .

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow technology improves heat transfer and reduces reaction times:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 2 hours | 30 minutes |

| Yield | 85% | 92% |

| Purity | 98% | 99.5% |

Waste Management

-

Phosphorus Oxychloride Byproducts : Neutralized with aqueous NaOH to form Na₃PO₄, which is repurposed as fertilizer.

-

Solvent Recovery : Toluene is distilled and reused, reducing costs by 40% .

Comparative Analysis with Alternative Methods

Direct Fluorination of 2-Hydroxypyrimidine

Traditional routes use electrophilic fluorinating agents (e.g., Selectfluor), but these require anhydrous conditions and yield <70% due to side reactions .

Biological Synthesis

Microbial pathways using genetically modified E. coli have been explored but face scalability challenges and lower productivity (15–20 g/L) .

Data Tables and Experimental Results

Table 1: Summary of Synthetic Steps and Yields

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Chlorination | POCl₃, DMA, Toluene | 70°C, 2 h | 95% | 98% |

| Ammoniation | NH₃ (24%) | 50°C, 6 h | 90% | 97% |

| Hydrolysis | HCl (20%) | 95°C, 2 h | 88% | 99% |

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 600 g | 500 kg |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Cost per Kilogram | $1,200 | $450 |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-pyrimidone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may have unique biological activities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different hydroxylated or dehydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

5-Fluoro-2-hydroxypyrimidine is primarily recognized for its role as an antitumor agent. It functions as an inhibitor of thymidylate synthase, an essential enzyme in DNA synthesis, leading to the inhibition of cancer cell proliferation. The compound is incorporated into RNA and DNA, disrupting normal cellular processes and inducing cell death through mechanisms such as DNA strand breaks and inhibition of RNA function.

Case Study: Preclinical Trials

In preclinical studies, 5-fluoropyrimidin-2-one (a related compound) demonstrated significant anti-tumor activity against various cancer models, including colon cancer and leukemia . These findings suggest that this compound may have similar therapeutic potential.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes due to its structural similarity to natural nucleobases. This property makes it a valuable candidate for developing enzyme inhibitors in biochemical research.

Synthesis of Advanced Materials

The compound serves as a building block in the synthesis of more complex fluorinated heterocycles, which are essential in developing advanced materials with unique electronic properties. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in materials science .

Agricultural Applications

Fungicide Development

Research has indicated that derivatives of this compound can function as fungicides. These compounds are effective against a range of fungi, including ascomycetes and basidiomycetes, making them promising candidates for agricultural use to protect crops from fungal diseases .

Chemical Synthesis

This compound is utilized in chemical synthesis processes, including the preparation of manganese fluoro(hydroxy)pyrimidinato complexes. Such complexes have potential applications in catalysis and material sciences .

Data Tables

Mechanism of Action

The mechanism of action of 5-fluoro-2-pyrimidone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, fluorinated pyrimidines like 5-fluoro-2-pyrimidone are known to inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, the compound may interact with other enzymes and proteins, modulating various cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Fluoro-2-hydroxypyrimidine | Pyrimidine with 2-OH, 5-F | C₄H₃FN₂O | 114.08 | Fluorine (C5), hydroxyl (C2) |

| 5-Fluorouracil (5-FU) | 2,4-dihydroxypyrimidine | C₄H₃FN₂O₂ | 130.08 | Fluorine (C5), hydroxyl (C2, C4) |

| 5-Fluorouridine (FUrd) | Ribose-linked pyrimidine | C₉H₁₁FN₂O₆ | 262.20 | Fluorine (C5), ribose sugar (C1) |

| 5-Fluoro-2'-deoxyuridine (FdUrd) | Deoxyribose-linked pyrimidine | C₉H₁₁FN₂O₅ | 246.19 | Fluorine (C5), deoxyribose sugar (C1) |

Structural Implications :

- Nucleoside analogs (FUrd, FdUrd) require phosphorylation to active triphosphate forms for incorporation into RNA or DNA, whereas 5-FU and this compound act primarily as free bases .

Mechanisms of Action

Mechanistic Insights :

- 5-FU : Forms FdUMP, which inhibits TS and blocks thymidine synthesis, while 5-FUTP incorporates into RNA, disrupting processing .

- FUrd : Rapidly phosphorylated to 5-FUTP, leading to extensive RNA incorporation and cytotoxicity .

- FdUrd : Converted to FdUMP (TS inhibition) and FdUTP (DNA incorporation via polymerases α/β) .

Toxicity and Metabolism

Key Observations :

Biological Activity

5-Fluoro-2-hydroxypyrimidine (5-FHP) is a fluorinated pyrimidine derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This compound is known for its role as an antimetabolite, primarily through its interaction with key enzymes involved in nucleic acid synthesis. This article delves into the biological activity of 5-FHP, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

5-FHP exerts its biological effects primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This mechanism is similar to that of other fluoropyrimidines like 5-fluorouracil (5-FU), where the active metabolite 5-fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP) binds covalently to TS, disrupting its function and resulting in cytotoxic effects on rapidly dividing cells .

The biochemical properties of 5-FHP are significant in understanding its role as an antitumor agent:

- Incorporation into Nucleic Acids : 5-FHP can be incorporated into RNA and DNA, leading to the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). These metabolites interfere with normal nucleic acid function, contributing to the cytotoxic effects observed in cancer cells.

- Cellular Effects : The compound influences various cellular processes, including gene expression and cell signaling pathways. Its ability to disrupt normal cellular metabolism makes it a potent candidate for cancer therapy.

Pharmacokinetics

The pharmacokinetics of 5-FHP involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that when administered orally, 5-FHP exhibits erratic absorption and nonlinear pharmacokinetics. This variability can affect its therapeutic efficacy and necessitates careful dosing strategies in clinical settings.

Research Findings

A number of studies have investigated the biological activity of 5-FHP and its derivatives:

- Case Study: Antitumor Activity : Research has demonstrated that various derivatives of 5-FHP exhibit potent antitumor activity against murine leukemia cells (L5178Y). Specifically, certain phosphorodiamidate derivatives showed comparable cytostatic effects to established treatments like FdUrd .

- Inhibition Studies : In vitro studies have confirmed that compounds derived from 5-FHP can inhibit the growth of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involves intracellular conversion to FdUMP, which subsequently inhibits TS activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-2-hydroxypyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution using fluorinated precursors. For example, 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone is synthesized via a two-step process:

Stage 1 : Reacting sodium methylate in methanol with ethyl acetimidate-HCl and fluoromalonic acid derivatives at 20°C.

Stage 2 : Acidic hydrolysis with HCl to yield the hydroxylated product .

- Optimization : Adjusting solvent polarity (e.g., methanol vs. ethanol) and stoichiometry of fluoromalonic esters can improve yields. Monitoring pH during hydrolysis prevents undesired side reactions.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer :

- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies of analogous pyrimidine salts .

- NMR : NMR identifies fluorine environments, while NMR reveals proton coupling patterns (e.g., J ~10–15 Hz for adjacent protons).

- FT-IR : Confirms hydroxyl (3200–3400 cm) and C-F (1100–1250 cm) stretches .

Q. What are the key applications of this compound in biochemical research?

- Methodological Answer : The compound serves as a precursor for antimetabolites like 5-Fluorouracil (5-FU), which inhibits thymidylate synthase in cancer cells. Researchers modify its hydroxyl group to study structure-activity relationships (SAR) in nucleoside analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the tautomeric behavior of this compound in solution?

- Methodological Answer :

- Variable Temperature NMR : Track chemical shift changes in and spectra to identify keto-enol equilibria.

- Computational Modeling : Density Functional Theory (DFT) calculates relative stabilities of tautomers and predicts chemical shifts for validation .

- Solvent Screening : Compare tautomer ratios in polar aprotic (DMSO) vs. protic (water) solvents to assess hydrogen-bonding effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like cell line specificity, derivative substituents (e.g., methoxy vs. ethoxy groups), and assay protocols .

- SAR Profiling : Synthesize derivatives with controlled modifications (e.g., replacing hydroxyl with methylsulfanyl groups) to isolate contributing factors .

- Mechanistic Studies : Use siRNA knockdowns or enzyme inhibition assays to verify target specificity (e.g., thymidylate synthase vs. dihydrofolate reductase) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect directs substitution to the C4/C6 positions .

- Transition State Analysis : Use QM/MM simulations to model reaction pathways (e.g., SNAr mechanisms) and predict regioselectivity under varying pH conditions .

Q. Key Considerations for Researchers

- Contradiction Management : Discrepancies in biological data often stem from assay variability. Standardize protocols (e.g., MTT vs. SRB assays) and validate findings across multiple cell lines .

- Safety Protocols : Use gloveboxes for handling fluorinated intermediates to avoid dermal exposure, and neutralize acidic waste before disposal .

Properties

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.